3-[4-(5-Phenyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(5-Phenyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring substituted with a trifluoromethyl group and a piperazine moiety linked to a phenyl-oxazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-Phenyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine typically involves multiple steps, starting with the preparation of the oxazole and pyridazine intermediates. The oxazole ring can be synthesized using the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . The piperazine moiety is then introduced through a nucleophilic substitution reaction. The final step involves the coupling of the oxazole-piperazine intermediate with the trifluoromethyl-pyridazine under appropriate conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.
Chemical Reactions Analysis
Types of Reactions
3-[4-(5-Phenyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: The nitro group on the pyridazine ring can be reduced to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can yield oxazolone derivatives, while reduction of the nitro group can produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[4-(5-Phenyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxazole and pyridazine rings can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like 2-phenyl-1,3-oxazole and 4,5-diphenyl-2-oxazole share structural similarities with the oxazole moiety.
Pyridazine Derivatives: Compounds such as 3,6-dichloropyridazine and 4,5-dimethylpyridazine are similar in structure to the pyridazine ring.
Uniqueness
What sets 3-[4-(5-Phenyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine apart is the combination of the oxazole, piperazine, and pyridazine rings, along with the trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O2/c20-19(21,22)16-6-7-17(24-23-16)26-8-10-27(11-9-26)18(28)14-12-15(29-25-14)13-4-2-1-3-5-13/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKIKILLGGVJGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.